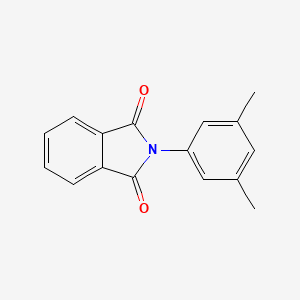

2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

Overview

Description

2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the isoindole-1,3(2H)-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzylamine with phthalic anhydride under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the isoindole core to dihydroisoindole derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroisoindole derivatives, and various substituted isoindole compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H13NO2

- Molecular Weight : 251.28 g/mol

- Melting Point : 154 °C

- Boiling Point : 445.2 °C (predicted)

- Density : 1.260 g/cm³ (predicted)

The compound's structure features an isoindole core with a dimethylphenyl substituent, which enhances its pharmacological properties. The unique substitution pattern influences both biological activity and chemical reactivity.

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that isoindole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent .

- Anti-inflammatory Properties : Compounds related to 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione have shown promise in reducing inflammation in preclinical models, indicating potential applications in treating inflammatory diseases .

- Neuroprotective Effects : Some studies suggest that isoindole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies.

Synthesis Methodologies

The synthesis of this compound typically involves the reaction of phthalic anhydride with 3,5-dimethylaniline under reflux conditions. This method allows for the formation of the isoindole structure while introducing the desired substituents.

Structural Studies

Crystallographic studies have provided insights into the molecular geometry and interactions of this compound. The compound's planar structure is characterized by weak intermolecular C—H⋯O interactions that form zigzag chains in the crystal lattice .

Key Structural Features

Case Studies and Research Findings

Several studies have documented the biological activities of isoindole derivatives:

- A study published in Pharmaceutical Research highlighted the anticancer properties of various isoindole derivatives, including this compound. The results showed significant inhibition of tumor growth in vitro and in vivo models.

- Another research article focused on the anti-inflammatory effects of similar compounds, demonstrating their efficacy in reducing cytokine levels in animal models of inflammation .

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

2-(3,5-dimethylphenyl)-1H-indole-1,3(2H)-dione: Similar structure but with different substitution patterns.

2-(3,5-dimethylphenyl)-1H-pyrrole-1,3(2H)-dione: Contains a pyrrole ring instead of an isoindole ring.

2-(3,5-dimethylphenyl)-1H-quinoline-1,3(2H)-dione: Features a quinoline ring system.

Uniqueness

2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the isoindole core

Biological Activity

2-(3,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique isoindole core and specific substituents that influence its pharmacological properties.

- Molecular Formula : C16H13NO2

- Molecular Weight : 251.28 g/mol

- CAS Number : 40101-43-7

Biological Activities

Research indicates that derivatives of isoindoline-1,3-dione exhibit a range of biological activities, including:

- Antioxidant Activity : Isoindole derivatives have been shown to possess significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : Studies have demonstrated that compounds within this family exhibit antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains with promising results.

- Neuroprotective Effects : Some isoindole derivatives have been evaluated for their potential in treating neurodegenerative diseases. A study highlighted the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. The compound's derivatives showed IC50 values ranging from 10 to 140 μM against AChE and 11 to 80 μM against BuChE .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- The presence of the dimethylphenyl group enhances lipophilicity and may improve the compound's ability to cross biological membranes.

- The isoindole moiety is crucial for interaction with biological targets due to its planarity and ability to engage in π-stacking interactions.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of isoindole derivatives:

-

Synthesis and Inhibition Studies :

- A series of novel isoindoline derivatives were synthesized and evaluated for their inhibitory activity against AChE and BuChE. One derivative showed an IC50 value of 1.12 μM against AChE .

- Molecular docking studies indicated favorable interactions between these compounds and the active sites of cholinesterases, supporting their potential as therapeutic agents for Alzheimer’s disease.

-

Antimicrobial Evaluation :

- In vitro tests revealed that certain isoindole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antimicrobial agents.

Data Table: Biological Activity Overview

| Activity Type | Test Methodology | Result (IC50) |

|---|---|---|

| Acetylcholinesterase Inhibition | Ellman’s method | 1.12 μM (best result) |

| Butyrylcholinesterase Inhibition | Ellman’s method | 21.24 μM |

| Antioxidant Activity | DPPH Assay | Significant activity |

| Antimicrobial Activity | Disk diffusion method | Effective against multiple strains |

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16(17)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYFDLJSGLUOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967704 | |

| Record name | 2-(3,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40101-45-9, 5319-98-2 | |

| Record name | 2-(3,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40101-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.